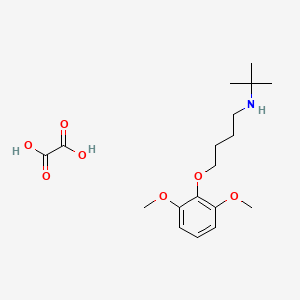
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1990s by a team of chemists led by Dr. David Kem at the University of Arizona. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用机制
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a number of beneficial effects, including improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are associated with a number of neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a research tool is that it is highly selective for the α7 nAChR, which allows for more targeted studies of this receptor. However, one limitation of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is that it has relatively poor bioavailability, which can make it difficult to administer in vivo.
未来方向
There are a number of potential future directions for research on N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including:
1. Further studies of its potential therapeutic applications in neurological and psychiatric disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
3. Investigation of the role of the α7 nAChR in other physiological processes, such as immune function and inflammation.
4. Studies of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate in vivo, in order to better understand its potential clinical applications.
Conclusion
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a compound that has shown great promise as a research tool and potential therapeutic agent. Its selective agonism of the α7 nAChR has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological and psychiatric disorders.
合成方法
The synthesis of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2,6-dimethoxyphenol to form the intermediate tert-butyl-2,6-dimethoxyphenol. This intermediate is then reacted with 1-chlorobutane to form the final product, N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine. The compound is then converted to its oxalate salt form by reacting it with oxalic acid.
科学研究应用
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-16(2,3)17-11-6-7-12-20-15-13(18-4)9-8-10-14(15)19-5;3-1(4)2(5)6/h8-10,17H,6-7,11-12H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZMFWYCWNZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
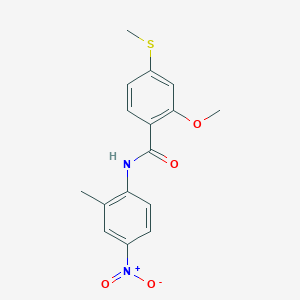
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![2-(4-chlorophenyl)-5-methyl-4-{[(4-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4974987.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
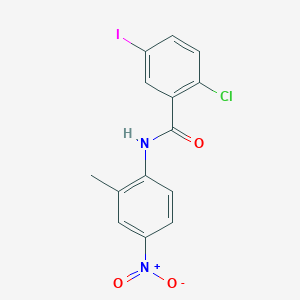
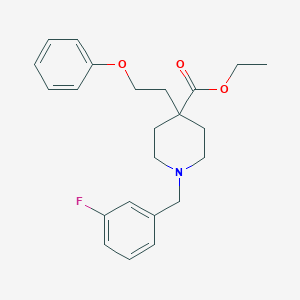
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
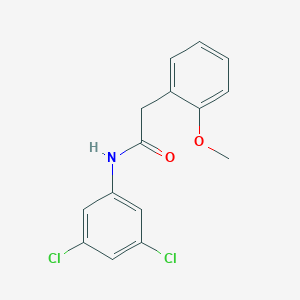
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)

![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)